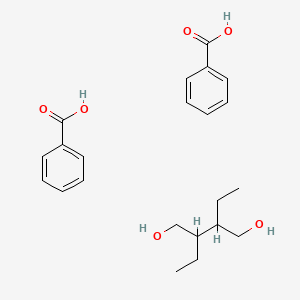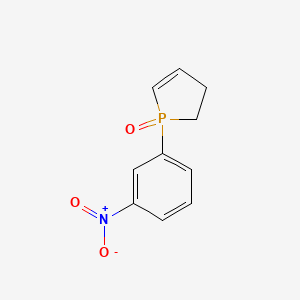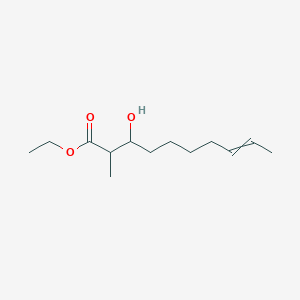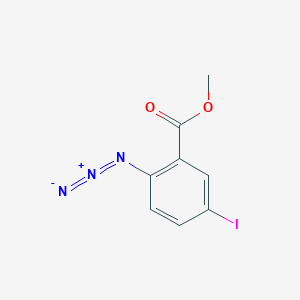![molecular formula C11H16N2O B12572063 [(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile CAS No. 518314-72-2](/img/structure/B12572063.png)
[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,4R,7S)-2-(Hydroxyimino)-1,7-diméthylbicyclo[2.2.1]heptan-7-yl]acétonitrile est un composé organique complexe doté d'une structure bicyclique unique. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Sa structure comprend un groupe hydroxyimino, connu pour sa réactivité et son potentiel à former divers dérivés.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de [(1R,4R,7S)-2-(Hydroxyimino)-1,7-diméthylbicyclo[2.2.1]heptan-7-yl]acétonitrile implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une méthode courante implique la réaction d'une cétone bicyclique appropriée avec de l'hydroxylamine pour former le dérivé hydroxyimino.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. L'extensibilité du processus de synthèse est cruciale pour les applications industrielles, garantissant que le composé peut être produit en grandes quantités sans compromettre la qualité.
Analyse Des Réactions Chimiques
Types de réactions
[(1R,4R,7S)-2-(Hydroxyimino)-1,7-diméthylbicyclo[2.2.1]heptan-7-yl]acétonitrile subit diverses réactions chimiques, notamment :
Oxydation : le groupe hydroxyimino peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : la réduction du groupe hydroxyimino peut produire des amines.
Substitution : le groupe acétonitrile peut participer à des réactions de substitution nucléophile, formant divers dérivés.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines ou les alcools. Les conditions de réaction impliquent souvent des températures, des solvants et des catalyseurs spécifiques pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyimino peut produire des composés nitro, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, [(1R,4R,7S)-2-(Hydroxyimino)-1,7-diméthylbicyclo[2.2.1]heptan-7-yl]acétonitrile est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet la formation de divers dérivés, qui peuvent être utilisés dans différentes réactions chimiques et études.
Biologie
Dans la recherche biologique, ce composé est étudié pour son activité biologique potentielle. Le groupe hydroxyimino est connu pour interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments et d'autres applications biomédicales.
Médecine
En médecine, les dérivés de ce composé sont explorés pour leurs effets thérapeutiques potentiels. La possibilité de modifier les groupes hydroxyimino et acétonitrile permet la conception de molécules avec des activités biologiques spécifiques, qui peuvent être utilisées dans le traitement de diverses maladies.
Industrie
Dans les applications industrielles, [(1R,4R,7S)-2-(Hydroxyimino)-1,7-diméthylbicyclo[2.2.1]heptan-7-yl]acétonitrile est utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa réactivité et sa polyvalence en font un intermédiaire précieux dans la synthèse de divers produits industriels.
Mécanisme d'action
Le mécanisme d'action de [(1R,4R,7S)-2-(Hydroxyimino)-1,7-diméthylbicyclo[2.2.1]heptan-7-yl]acétonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyimino peut former des liaisons hydrogène et d'autres interactions avec les molécules biologiques, affectant leur fonction. Le groupe acétonitrile peut également participer à diverses réactions chimiques, contribuant à l'activité globale du composé. Les voies et les cibles exactes dépendent de l'application spécifique et des dérivés utilisés.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives, which can be used in different chemical reactions and studies.
Biology
In biological research, this compound is studied for its potential biological activity. The hydroxyimino group is known to interact with various biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The ability to modify the hydroxyimino and acetonitrile groups allows for the design of molecules with specific biological activities, which can be used in the treatment of various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of [(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The acetonitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Composés similaires
- [(1R,4R,7S)-2-(Hydroxyimino)-1,7-diméthylbicyclo[2.2.1]heptan-7-yl]acétate
- [(1R,4R,7S)-2-(Hydroxyimino)-1,7-diméthylbicyclo[2.2.1]heptan-7-yl]méthanol
Unicité
[(1R,4R,7S)-2-(Hydroxyimino)-1,7-diméthylbicyclo[2.2.1]heptan-7-yl]acétonitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure bicyclique. Cette combinaison permet une large gamme de réactions chimiques et d'applications, ce qui en fait un composé polyvalent dans divers domaines. Sa capacité à former des dérivés stables et à interagir avec des cibles biologiques le distingue des composés similaires.
Propriétés
Numéro CAS |
518314-72-2 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-[(1R,4R,7S)-2-hydroxyimino-1,7-dimethyl-7-bicyclo[2.2.1]heptanyl]acetonitrile |
InChI |
InChI=1S/C11H16N2O/c1-10(5-6-12)8-3-4-11(10,2)9(7-8)13-14/h8,14H,3-5,7H2,1-2H3/t8-,10+,11+/m1/s1 |
Clé InChI |
FGPNWCOUEXKKAK-MIMYLULJSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]([C@]1(C)CC#N)CC2=NO |
SMILES canonique |
CC12CCC(C1(C)CC#N)CC2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)




![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)


![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
